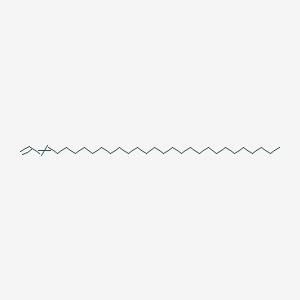
Triaconta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triaconta-1,3-diene is a hydrocarbon compound characterized by the presence of two double bonds at the first and third positions in a 30-carbon chain. This compound belongs to the class of conjugated dienes, which are known for their unique reactivity and stability due to the conjugation of double bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triaconta-1,3-diene can be achieved through various methods. One common approach involves the dehydrohalogenation of organohalides. For instance, the deprotonation of 3,3,3-trichloropropyl-1-triphenylphosphonium chloride generates the corresponding phosphorane, which reacts with aldehydes to give trichloromethylated (Z)-olefins. These olefins can then be converted into (Z)-1,3-dienes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale dehydrohalogenation processes. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process may also involve the use of transition metals to facilitate the reaction and improve selectivity .
Chemical Reactions Analysis
Types of Reactions
Triaconta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of epoxides or diols.
Reduction: Hydrogenation of the double bonds results in the formation of alkanes.
Substitution: Electrophilic addition reactions, such as halogenation, can occur at the double bonds.
Common Reagents and Conditions
Oxidation: Common reagents include peracids for epoxidation and osmium tetroxide for dihydroxylation.
Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation.
Substitution: Halogens (e.g., Br2, Cl2) and hydrogen halides (e.g., HBr, HCl) are typical reagents for electrophilic addition
Major Products
Oxidation: Epoxides and diols.
Reduction: Alkanes.
Substitution: Halogenated alkanes and alkenes.
Scientific Research Applications
Triaconta-1,3-diene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of synthetic rubbers and other polymeric materials
Mechanism of Action
The mechanism of action of Triaconta-1,3-diene involves its reactivity with various chemical species. The conjugated double bonds allow for resonance stabilization, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as cycloaddition or electrophilic addition .
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simpler diene with four carbon atoms, commonly used in the production of synthetic rubber.
Isoprene: A five-carbon diene, also used in rubber production and as a building block for natural products.
1,3-Pentadiene: A six-carbon diene with similar reactivity to Triaconta-1,3-diene.
Uniqueness
This compound is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its extended conjugation provides enhanced stability and reactivity compared to shorter dienes .
Properties
CAS No. |
90216-87-8 |
|---|---|
Molecular Formula |
C30H58 |
Molecular Weight |
418.8 g/mol |
IUPAC Name |
triaconta-1,3-diene |
InChI |
InChI=1S/C30H58/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-30H2,2H3 |
InChI Key |
MPTCWBZQGJMVAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCC=CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















